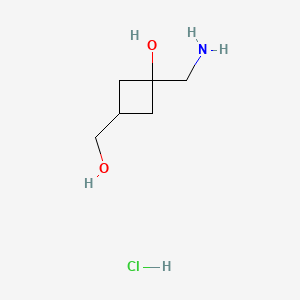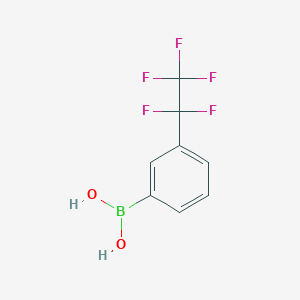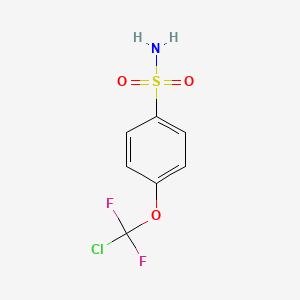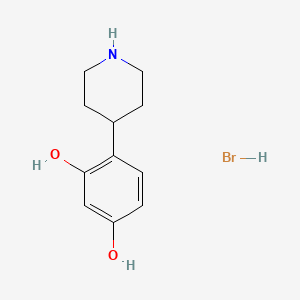
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride is a chemical compound with a unique structure that includes both an aminomethyl and a hydroxymethyl group attached to a cyclobutanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with formaldehyde and ammonia, followed by reduction and hydrochloride salt formation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(Aminomethyl)-3-(carboxymethyl)cyclobutan-1-ol.
Reduction: Formation of 1-(Methylamino)-3-(hydroxymethyl)cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanol derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Aminomethyl)cyclobutanol: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(Hydroxymethyl)cyclobutanol: Lacks the aminomethyl group, which may limit its applications in certain fields.
1-(Aminomethyl)-3-(hydroxymethyl)cyclopentanol: Contains a cyclopentanol ring instead of a cyclobutanol ring, which may influence its chemical properties and applications.
Uniqueness
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride is unique due to the presence of both aminomethyl and hydroxymethyl groups on a cyclobutanol ring
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
1-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-6(9)1-5(2-6)3-8;/h5,8-9H,1-4,7H2;1H |
Clé InChI |
BESLCPQKFAYHPU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CN)O)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)

![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)



amine hydrochloride](/img/structure/B13457756.png)

![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)
